

Application Notes and Protocols for Phenoxyacetaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: Phenoxyacetaldehyde

Cat. No.: B1585835

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These application notes provide detailed protocols and quantitative data for the use of **phenoxyacetaldehyde** in two key organic synthesis reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Wittig reaction for olefination.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component cyclocondensation reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.^{[1][2][3]} **Phenoxyacetaldehyde** can be effectively employed as the aldehyde component in this reaction to synthesize novel DHPMs with a phenoxyethyl substituent.

Application: Synthesis of 4-(Phenoxyethyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives

This protocol describes the synthesis of ethyl 6-methyl-2-oxo-4-(phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a novel dihydropyrimidinone derivative, using **phenoxyacetaldehyde**.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Biginelli reaction with **phenoxyacetaldehyde** under different catalytic conditions.

Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
HCl	Ethanol	Reflux	4	85	[1] [2]
Lewis Acid (e.g., ZnCl ₂)	Acetonitrile	80	2	90	[4]
Ionic Liquid	Solvent-free	100	1	92	[5]
Aluminum Foil (recyclable catalyst)	Ethanol/HCl (catalytic)	Sonication (rt)	2	88	[1]

Experimental Protocol

Materials:

- **Phenoxyacetaldehyde** (1.36 g, 10 mmol)
- Ethyl acetoacetate (1.30 g, 10 mmol)
- Urea (0.72 g, 12 mmol)
- Ethanol (20 mL)
- Concentrated Hydrochloric Acid (0.5 mL)
- Crushed Ice
- Distilled Water
- Ethyl Acetate

Equipment:

- 100 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Beakers
- Graduated cylinders
- Rotary evaporator

Procedure:

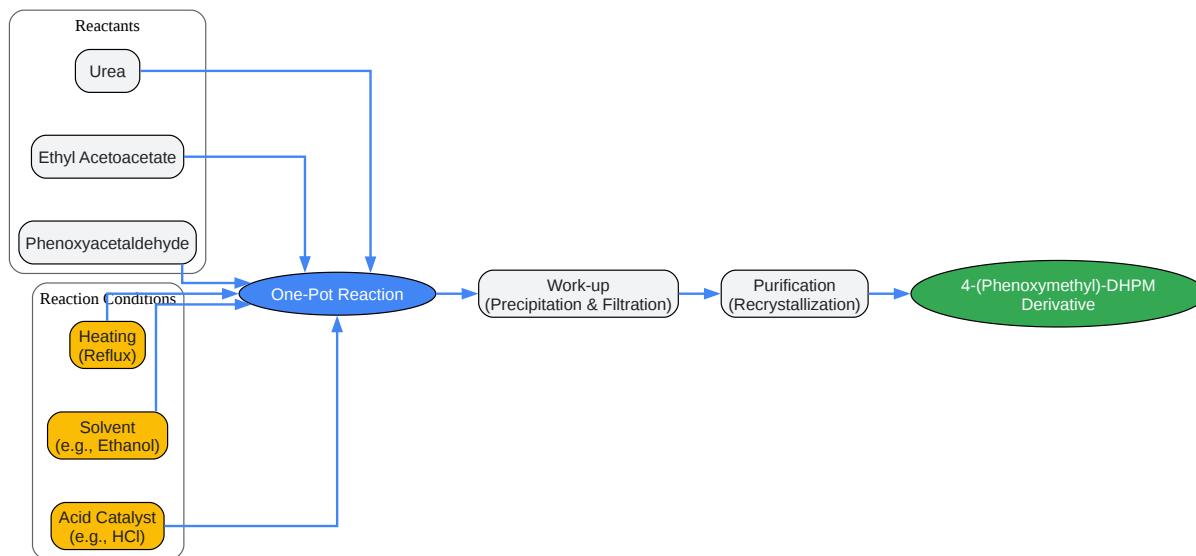
- In a 100 mL round-bottom flask, combine **phenoxyacetaldehyde** (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and ethanol (20 mL).^[1]
- Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.^[1]
- Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane solvent system.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing crushed ice.
- Stir the mixture until a solid precipitate forms.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with cold distilled water.

- Recrystallize the crude product from hot ethanol to obtain the pure ethyl 6-methyl-2-oxo-4-(phenoxymethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Dry the purified product in a vacuum oven.

Expected Characterization Data:

- Appearance: White crystalline solid.
- Melting Point: Expected in the range of 200-220 °C (by analogy to similar DHPMs).
- IR (KBr, cm^{-1}): Expected peaks around 3240 (N-H stretching), 1700 (C=O, ester), 1650 (C=O, urea), 1600, 1490 (aromatic C=C).
- ^1H NMR (DMSO- d_6 , 400 MHz): Expected signals around δ 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 6.9-7.3 (m, 5H, Ar-H), 5.2 (d, 1H, CH), 4.1 (d, 2H, OCH_2), 4.0 (q, 2H, OCH_2CH_3), 2.2 (s, 3H, CH_3), 1.1 (t, 3H, OCH_2CH_3).
- ^{13}C NMR (DMSO- d_6 , 100 MHz): Expected signals around δ 165 (ester C=O), 158 (aromatic C-O), 152 (urea C=O), 148 (pyrimidine C), 129, 121, 114 (aromatic CH), 100 (pyrimidine C), 70 (OCH_2), 60 (OCH_2CH_3), 54 (CH), 18 (CH_3), 14 (CH_3).
- Mass Spectrometry (ESI-MS): Expected m/z for $[\text{M}+\text{H}]^+$.

Biginelli Reaction Workflow



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Caption: Workflow for the one-pot Biginelli synthesis of a 4-(phenoxyethyl)-DHPM derivative.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).^{[6][7]} **Phenoxyacetaldehyde** can serve as

the aldehyde component to generate alkenes with a phenoxy substituent, which are valuable intermediates in various synthetic pathways.

Application: Synthesis of (2-Phenoxyvinyl)benzene

This protocol outlines the synthesis of (2-phenoxyvinyl)benzene via the Wittig reaction of **phenoxyacetaldehyde** with benzyltriphenylphosphonium chloride.

Reaction Scheme:

Quantitative Data Summary

The table below provides expected quantitative data for the Wittig reaction of **phenoxyacetaldehyde** with a non-stabilized ylide.

Wittig Reagent	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	E/Z Ratio	Reference
Benzyltriphenylphosphonium chloride	n-BuLi	THF	0 to rt	12	~75	>95:5 (Z)	[6][7]
Methyltriphenylphosphonium bromide	t-BuOK	THF	0 to rt	12	~80	N/A	[6]

Experimental Protocol

Materials:

- Benzyltriphenylphosphonium chloride (4.27 g, 11 mmol)
- Anhydrous Tetrahydrofuran (THF) (50 mL)

- n-Butyllithium (n-BuLi) (1.6 M in hexanes, 6.9 mL, 11 mmol)
- **Phenoxyacetaldehyde** (1.36 g, 10 mmol)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl Acetate

Equipment:

- 100 mL Two-neck round-bottom flask
- Magnetic stirrer
- Syringes
- Septa
- Nitrogen or Argon gas supply
- Separatory funnel
- Rotary evaporator
- Flash chromatography setup

Procedure:

Part A: Preparation of the Ylide (Wittig Reagent)

- In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous THF (30 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (11 mmol) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

- In a separate flask, dissolve **phenoxyacetaldehyde** (10 mmol) in anhydrous THF (20 mL).
- Add the **phenoxyacetaldehyde** solution dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours. The color of the solution will likely fade.
- Monitor the reaction by TLC (hexanes/ethyl acetate).

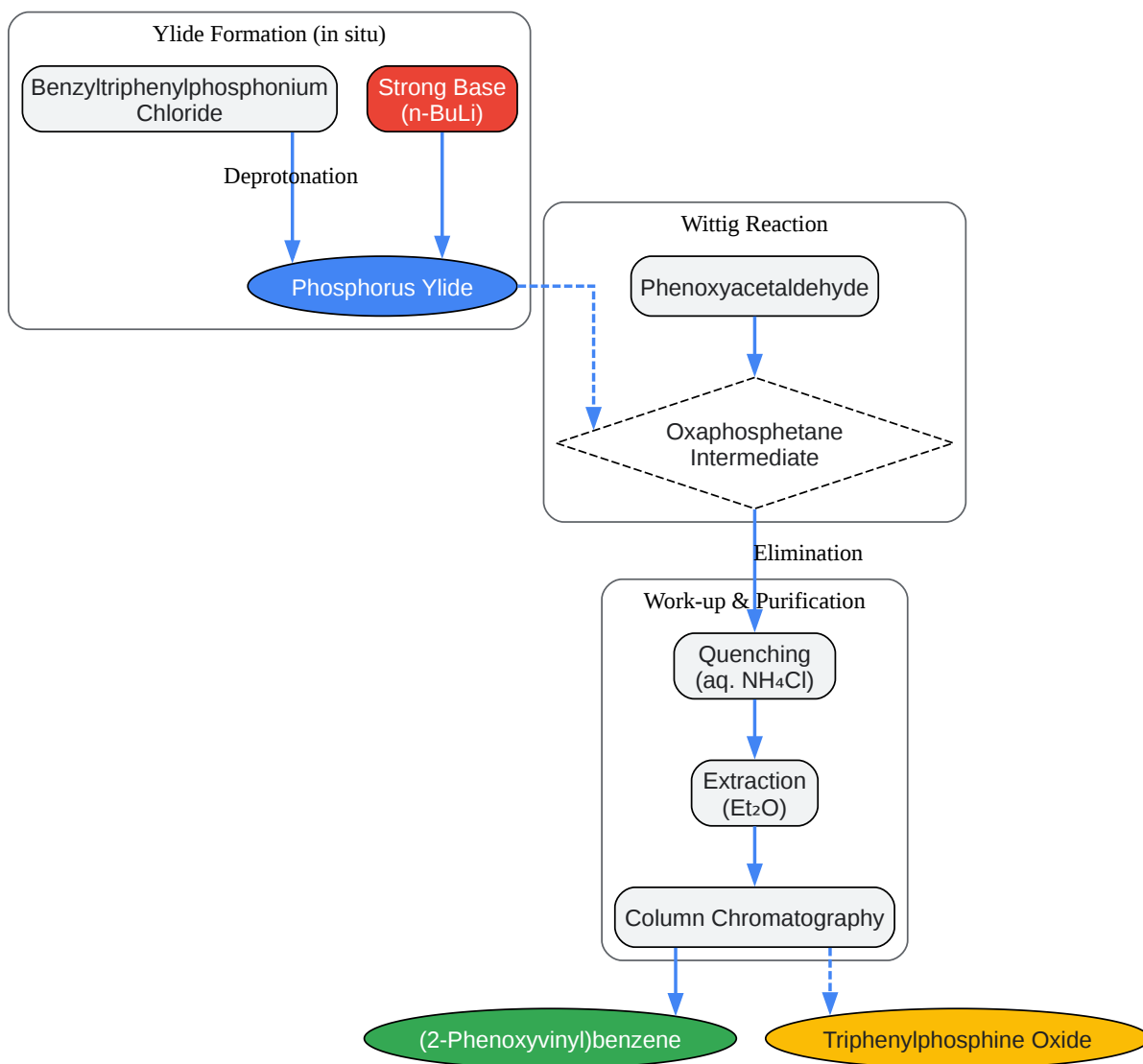
Part C: Work-up and Purification

- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the (2-phenoxyvinyl)benzene from the triphenylphosphine oxide byproduct.

Expected Characterization Data:

- Appearance: Colorless oil or low-melting solid.
- IR (neat, cm^{-1}): Expected peaks around 3060 (aromatic C-H), 1600, 1490 (aromatic C=C), 1240 (C-O stretch), 965 (trans C-H bend).
- ^1H NMR (CDCl_3 , 400 MHz): Expected signals for the major isomer around δ 7.2-7.5 (m, 10H, Ar-H), 6.5-7.0 (m, 2H, vinyl-H). The coupling constant of the vinyl protons will indicate the stereochemistry (typically ~16 Hz for E-isomer and ~12 Hz for Z-isomer).
- ^{13}C NMR (CDCl_3 , 100 MHz): Expected signals around δ 158 (aromatic C-O), 130-140 (aromatic and vinyl C), 115-129 (aromatic and vinyl C).
- Mass Spectrometry (GC-MS): Expected molecular ion peak.

Wittig Reaction Logical Workflow



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Caption: Logical workflow for the Wittig synthesis of (2-phenoxyvinyl)benzene.

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